

Technical Guide: Physicochemical Properties of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-((Diethylamino)methyl)benzoic acid hydrochloride

Cat. No.: B022052

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Diethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. Benzoic acid and its analogues are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and pharmacokinetic profiling. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Chemical Identity

Identifier	Value	Reference
IUPAC Name	4-((Diethylamino)methyl)benzoic acid hydrochloride	[1]
CAS Number	106261-54-5	[1]
Chemical Formula	C ₁₂ H ₁₈ ClNO ₂	[1]
Molecular Weight	243.73 g/mol	
Canonical SMILES	CCN(CC)Cc1ccc(cc1)C(=O)O. Cl	
InChI Key	N/A	

Physicochemical Properties

Quantitative data for the physicochemical properties of **4-((Diethylamino)methyl)benzoic acid hydrochloride** are not readily available in the surveyed literature. The following table summarizes the available data. For comparative purposes, data for the free base, 4-((Diethylamino)methyl)benzoic acid, is included where available and clearly noted.

Property	Value	Notes	Reference
Melting Point	Data not available for hydrochloride salt. 192-193 °C (for free base)	The melting point of the hydrochloride salt is expected to differ significantly from the free base.	
Boiling Point	Data not available		
Solubility	Data not available for specific solvents. General solubility information for a related compound, 4-(Dimethylamino)benzoic acid, suggests solubility in alcohol and HCl solutions.	The hydrochloride salt is expected to have higher aqueous solubility than the free base.	[2]
pKa	Data not available	The pKa will be influenced by both the carboxylic acid and the tertiary amine.	
LogP	Data not available		

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of **4-((Diethylamino)methyl)benzoic acid hydrochloride**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

- **4-((Diethylamino)methyl)benzoic acid hydrochloride** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[3]
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
- Place the capillary tube into the heating block of the melting point apparatus.[4]
- Heat the block rapidly to a temperature approximately 20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[4]
- Repeat the measurement at least two more times to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, DMSO).

Materials:

- **4-((Diethylamino)methyl)benzoic acid hydrochloride** sample
- Selected solvents (e.g., distilled water, ethanol, DMSO, methanol)

- Vials with screw caps
- Orbital shaker or vortex mixer
- Analytical balance
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Add an excess amount of the compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[\[5\]](#)
- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[\[5\]](#)
- After shaking, allow the samples to stand to let the excess solid settle.
- Centrifuge the samples to further separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the solubility in units such as mg/mL or mol/L.

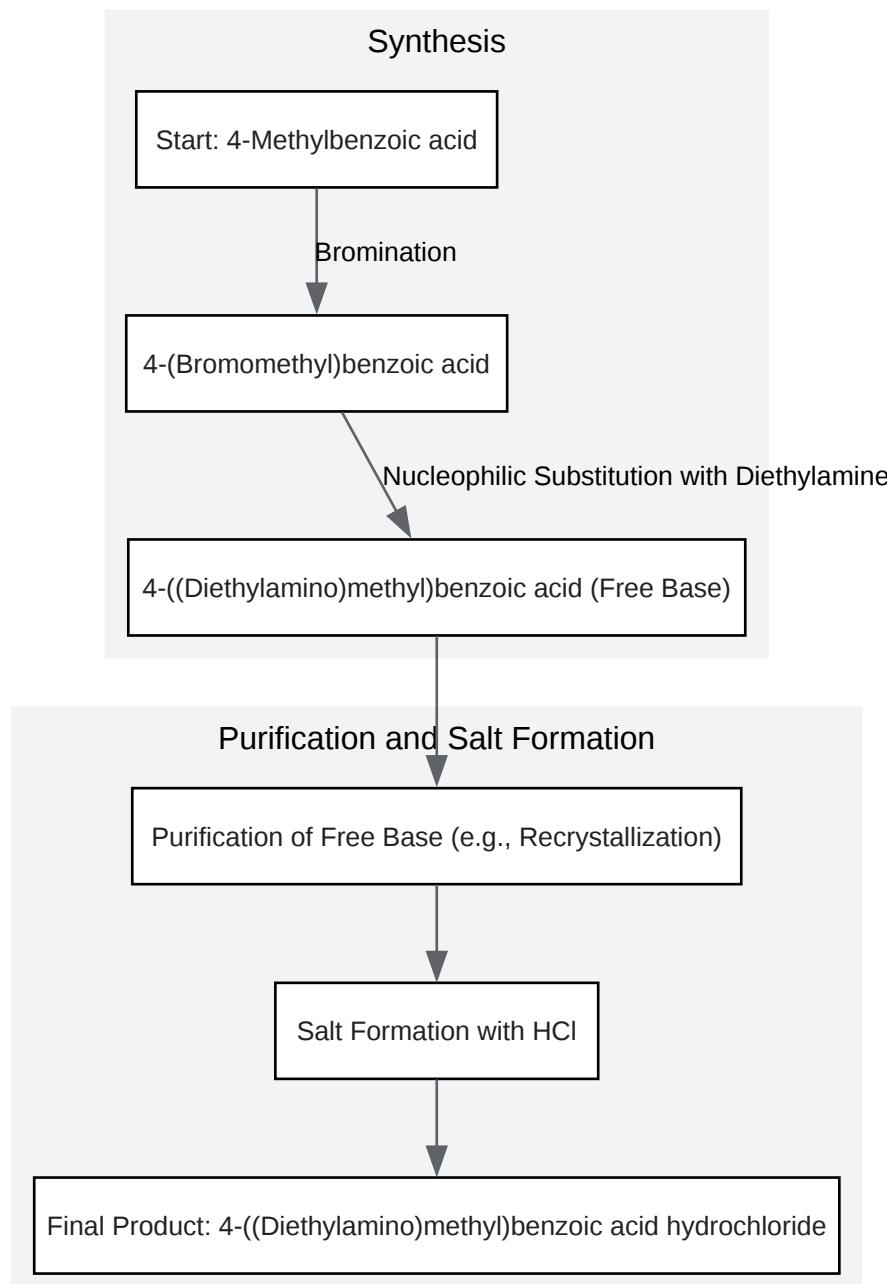
pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

- **4-((Diethylamino)methyl)benzoic acid hydrochloride** sample

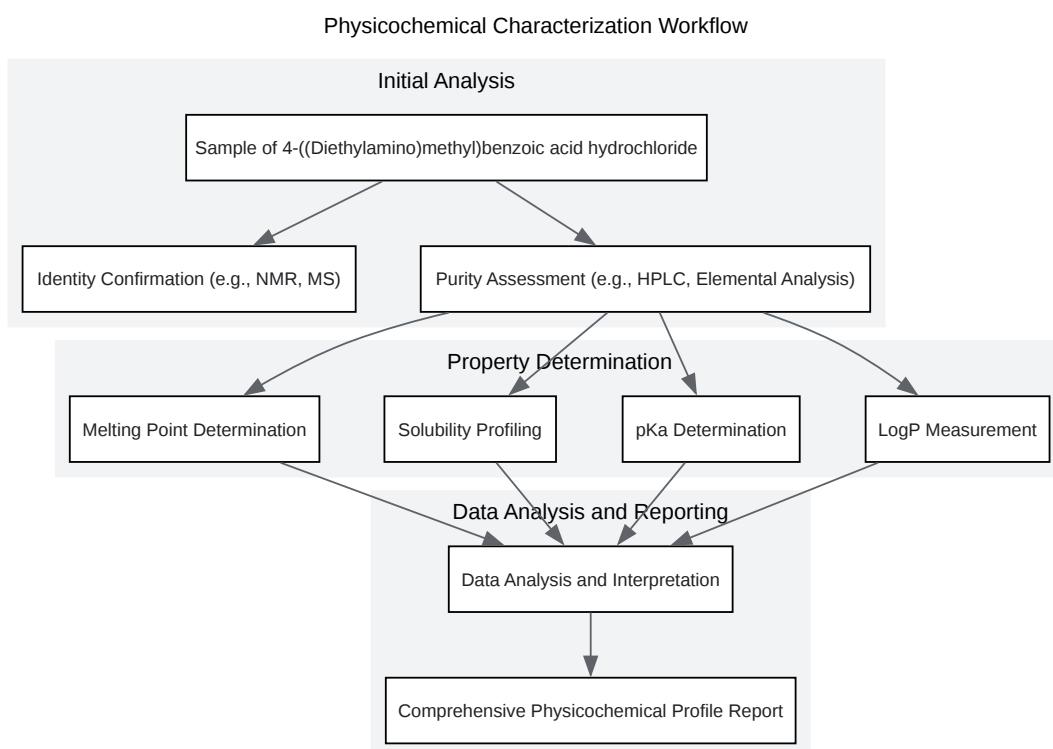
- Calibrated pH meter and electrode
- Burette
- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
- Beaker
- Magnetic stirrer and stir bar
- Inert gas (e.g., nitrogen) supply (optional)


Procedure:

- Accurately weigh a sample of the compound and dissolve it in a known volume of purified water. Purging the solution with an inert gas can prevent interference from dissolved carbon dioxide.[\[6\]](#)
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Begin stirring the solution gently.
- Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
[\[6\]](#)
- Continue the titration past the equivalence point(s).
- Plot the pH versus the volume of titrant added.
- Determine the equivalence point(s) from the inflection point(s) of the titration curve. The pKa can be determined from the pH at the half-equivalence point(s).
- For the tertiary amine, a back-titration may be necessary. Add a known excess of standardized HCl to the sample solution and then titrate with standardized NaOH.

Synthesis Workflow

While a specific, detailed synthesis protocol for **4-((Diethylamino)methyl)benzoic acid hydrochloride** was not found in the literature, a general synthetic route can be proposed based on related transformations. The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.


Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **4-((Diethylamino)methyl)benzoic acid hydrochloride**.

Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of **4-((Diethylamino)methyl)benzoic acid hydrochloride**.

[Click to download full resolution via product page](#)

Caption: A workflow for the physicochemical characterization of a compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the biological activities or associated signaling pathways for **4-((Diethylamino)methyl)benzoic acid hydrochloride**. However, it is noteworthy that a structurally related compound has been reported as an inhibitor of malate dehydrogenase 2 (MDH2), a key enzyme in cellular metabolism.^[7] This suggests that compounds with the (aryloxyacetyl amino)benzoic acid moiety may have potential as modulators of metabolic pathways, a critical area of investigation in cancer research.^[7] Further research is warranted to elucidate the specific biological targets and mechanisms of action for **4-((Diethylamino)methyl)benzoic acid hydrochloride**.

Conclusion

This technical guide provides a summary of the known physicochemical properties of **4-((Diethylamino)methyl)benzoic acid hydrochloride** and outlines detailed experimental protocols for their determination. While there are gaps in the publicly available data for this specific compound, the provided methodologies offer a robust framework for its comprehensive characterization. The logical workflows for synthesis and analysis are intended to guide researchers in their studies with this and related compounds. Further investigation into the biological activities of this molecule is encouraged to explore its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022052#physicochemical-properties-of-4-diethylamino-methyl-benzoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com